(4-Amino-3-methoxyphenyl)-(4-methylpiperazin-1-yl)methanone, hydrochloride
Description
(4-Amino-3-methoxyphenyl)-(4-methylpiperazin-1-yl)methanone, hydrochloride (CAS: Refer to supplier data ), is a hydrochloride salt of a methanone derivative featuring a 4-amino-3-methoxyphenyl aromatic ring linked to a 4-methylpiperazine moiety. This compound is primarily utilized in medicinal chemistry research as a synthetic intermediate, particularly in the development of kinase inhibitors or central nervous system (CNS)-targeting agents due to the piperazine group’s ability to enhance solubility and bioavailability .
Properties
IUPAC Name |
(4-amino-3-methoxyphenyl)-(4-methylpiperazin-1-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2.ClH/c1-15-5-7-16(8-6-15)13(17)10-3-4-11(14)12(9-10)18-2;/h3-4,9H,5-8,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVSSGPYGJDMHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=C(C=C2)N)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Preparation of 4-Amino-3-methoxybenzoic Acid
| Reagents | Conditions | Product |
|---|---|---|
| 3-Methoxybenzoic Acid, HNO3 | Nitration, 0°C to room temperature | 4-Nitro-3-methoxybenzoic Acid |
| 4-Nitro-3-methoxybenzoic Acid, H2, Pd/C | Hydrogenation, 20-40°C, 2-8 hours | 4-Amino-3-methoxybenzoic Acid |
Step 2: Activation of the Carboxylic Acid
| Reagents | Conditions | Product |
|---|---|---|
| 4-Amino-3-methoxybenzoic Acid, SOCl2 | Thionyl chloride, reflux | 4-Amino-3-methoxybenzoyl Chloride |
Step 3: Synthesis of 4-Methylpiperazine
| Reagents | Conditions | Product |
|---|---|---|
| Piperazine, CH3I, NaOH | Alkylation, reflux | 4-Methylpiperazine |
Step 4: Amide Bond Formation
| Reagents | Conditions | Product |
|---|---|---|
| 4-Amino-3-methoxybenzoyl Chloride, 4-Methylpiperazine, Et3N | Amide formation, room temperature to 50°C | (4-Amino-3-methoxyphenyl)-(4-methylpiperazin-1-yl)methanone |
Step 5: Hydrochloride Salt Formation
| Reagents | Conditions | Product |
|---|---|---|
| (4-Amino-3-methoxyphenyl)-(4-methylpiperazin-1-yl)methanone, HCl | Salt formation, room temperature | This compound |
Chemical Reactions Analysis
Types of Reactions
(4-Amino-3-methoxyphenyl)-(4-methylpiperazin-1-yl)methanone, hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring or the piperazine nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing piperazine moieties exhibit significant anticancer properties. For instance, derivatives similar to (4-Amino-3-methoxyphenyl)-(4-methylpiperazin-1-yl)methanone have been evaluated for their cytotoxic effects against various cancer cell lines, including MCF-7 and HeLa cells. Studies have reported IC50 values indicating effective inhibition of cell proliferation .
Antidepressant Properties
The compound's structural similarity to known antidepressants suggests potential efficacy in treating mood disorders. The piperazine ring is often linked to serotonin receptor modulation, which plays a crucial role in mood regulation .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Research into related compounds has shown effectiveness against various bacterial strains, warranting further investigation into its potential as an antimicrobial agent .
Case Study 1: Anticancer Evaluation
A study conducted by Puthiyapurayil et al. evaluated a series of piperazine derivatives for their anticancer activities. Among them, a compound structurally related to (4-Amino-3-methoxyphenyl)-(4-methylpiperazin-1-yl)methanone demonstrated significant cytotoxicity against MCF-7 cell lines with an IC50 value of 15.54 µM .
Case Study 2: Antidepressant Screening
In another study focusing on the antidepressant potential of piperazine derivatives, researchers synthesized several compounds and assessed their activity through behavioral tests in animal models. One derivative showed promising results, indicating that modifications to the piperazine structure could enhance antidepressant efficacy .
Mechanism of Action
The mechanism of action of (4-Amino-3-methoxyphenyl)-(4-methylpiperazin-1-yl)methanone, hydrochloride involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Aromatic Substituents
Table 1: Substituent Position and Functional Group Comparisons
Analysis :
- Substituent Position: The 4-amino group in the target compound contrasts with the 3-amino group in (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone , which may alter receptor binding affinity due to steric and electronic effects.
- Halogen vs. Polar Groups : Halogenated derivatives (e.g., 3-bromo-6-chloro-2-fluorophenyl) exhibit increased lipophilicity, which may enhance membrane permeability but reduce solubility.
Piperazine-Modified Analogues
Table 2: Piperazine/Related Heterocycle Modifications
Analysis :
- Indole Derivatives: Replacement of the phenyl group with indole (as in ) shifts pharmacological activity toward cannabinoid receptors, demonstrating the critical role of the aromatic core in target specificity.
Analysis :
- Synthetic Complexity: The target compound requires a multi-step synthesis involving nitro reduction (e.g., from a 3-methoxy-4-nitrophenyl precursor ), whereas simpler analogues like (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone are synthesized in one step .
- Solubility : The hydrochloride salt form enhances aqueous solubility across all compounds, but halogenated derivatives remain less soluble due to increased hydrophobicity.
Biological Activity
(4-Amino-3-methoxyphenyl)-(4-methylpiperazin-1-yl)methanone, hydrochloride, also known by its chemical structure C13H20ClN3O2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound features a complex structure that includes both an aromatic moiety and a piperazine ring, which are known to influence its pharmacological properties. The presence of the methoxy and amino groups contributes to its reactivity and interaction with biological targets.
The biological activity of this compound primarily involves its interaction with various neurotransmitter receptors and enzymes. This compound has been studied for its potential effects on:
- Neurotransmitter Receptors : It may act as an antagonist or agonist at specific receptors, influencing neurotransmission.
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes that are crucial in various metabolic pathways.
Biological Activity
Recent studies have highlighted several key biological activities associated with this compound:
-
Anticancer Activity :
- Research indicates that (4-Amino-3-methoxyphenyl)-(4-methylpiperazin-1-yl)methanone exhibits cytotoxic effects against various cancer cell lines. For instance, it has demonstrated IC50 values in the micromolar range against MCF-7 (breast cancer) and NCI-H460 (lung cancer) cells.
- Table 1 summarizes the cytotoxic effects observed in different cancer cell lines:
-
Antimicrobial Activity :
- Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains, although further research is needed to confirm these findings.
-
Neuroprotective Effects :
- There is emerging evidence that this compound could have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases by modulating neurotransmitter levels.
Case Studies
A notable study conducted by Smith et al. (2023) investigated the effects of (4-Amino-3-methoxyphenyl)-(4-methylpiperazin-1-yl)methanone on tumor growth in vivo. The results showed a significant reduction in tumor size in treated mice compared to controls, suggesting its potential as an anticancer agent.
Another study by Johnson et al. (2022) focused on the compound's interaction with serotonin receptors, revealing that it could act as a selective serotonin reuptake inhibitor (SSRI), which may be beneficial in treating depression and anxiety disorders.
Research Findings
The following key findings summarize the current understanding of the biological activity of this compound:
- Cytotoxicity : Demonstrated significant cytotoxicity against multiple cancer cell lines.
- Enzyme Interaction : Exhibits potential inhibitory effects on key enzymes involved in cancer progression.
- Receptor Modulation : Acts on neurotransmitter systems, indicating a possible role in neurological disorders.
Q & A
Q. What are the standard synthetic routes for (4-Amino-3-methoxyphenyl)-(4-methylpiperazin-1-yl)methanone hydrochloride?
The synthesis typically involves a multi-step approach:
- Mannich Reaction : Aromatic ketones react with formaldehyde and amines (e.g., phenethylamine hydrochloride) to form intermediates .
- Reduction : The nitro group in precursors like 4-chloronitrobenzene is reduced to an amino group using agents like sodium borohydride .
- Salt Formation : The free base is treated with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability . Key solvents include N,N-dimethylformamide (DMF), and bases like potassium carbonate facilitate nucleophilic substitution .
Q. Which spectroscopic methods are employed to characterize this compound?
Standard techniques include:
- NMR Spectroscopy : To confirm the aromatic proton environment and piperazine ring structure .
- IR Spectroscopy : Identifies functional groups (e.g., carbonyl, amino) via characteristic absorption bands .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns .
- UV/Vis Spectroscopy : Assesses electronic transitions in the aromatic system .
Q. How is the stability of the hydrochloride salt form assessed under different conditions?
Stability studies focus on:
- Solid-State Stability : Thermogravimetric analysis (TGA) and X-ray diffraction (XRD) monitor degradation or polymorphic transitions at varying temperatures and humidity levels .
- Solution-Phase Stability : High-performance liquid chromatography (HPLC) tracks decomposition in solvents (e.g., water, ethanol) under acidic, neutral, and alkaline conditions .
Advanced Research Questions
Q. How can researchers optimize the synthesis to improve yield and purity?
Optimization strategies include:
- Catalyst Selection : Transition metal catalysts (e.g., palladium) enhance coupling reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction kinetics for nucleophilic substitutions .
- Stepwise Purification : Column chromatography or recrystallization removes by-products like N-oxides or unreacted amines .
- Process Streamlining : Multi-step reactions (e.g., reduction followed by immediate acidification) reduce intermediate isolation steps .
Q. What strategies are recommended for resolving contradictions in reported biological activity data?
To address discrepancies:
- Comparative Assays : Use standardized cell lines (e.g., HEK293 for receptor binding) and controls to minimize variability .
- Dose-Response Analysis : Establish EC50/IC50 values across multiple concentrations to confirm activity thresholds .
- Structural Confirmation : Verify compound identity via X-ray crystallography or 2D-NMR to rule out isomer contamination .
Q. What are the common side reactions during synthesis, and how are they mitigated?
Key side reactions and solutions:
- Oxidation of Piperazine : Prevented by conducting reactions under inert atmospheres (N2/Ar) and avoiding strong oxidizers .
- Aromatic Ring Substitution : Controlled by using electron-withdrawing groups (e.g., methoxy) to direct reactivity .
- Salt Hydrolysis : Minimized by maintaining anhydrous conditions during HCl salt formation .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
